molecular formula C14H11BrN4O B11111139 6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11111139
M. Wt: 331.17 g/mol
InChI Key: HYKBOZYVHLSPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a 3-bromophenyl substituent at the 4-position of the pyran ring. Its core structure includes a fused pyranopyrazole system with an amino group at position 6, a methyl group at position 3, and a nitrile at position 3. This compound is synthesized via multi-component reactions involving aldehydes, malononitrile, and pyrazolone derivatives under catalytic conditions, achieving yields up to 87% .

Properties

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

IUPAC Name

6-amino-4-(3-bromophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H11BrN4O/c1-7-11-12(8-3-2-4-9(15)5-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)

InChI Key

HYKBOZYVHLSPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Three-Component Tandem Cyclization

The dihydropyrano[2,3-c]pyrazole core is typically synthesized via a tandem Michael addition/Thorpe–Ziegler cyclization. A representative protocol involves reacting 3-bromobenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equiv) in ethanol under basic conditions. Potassium carbonate (20 mol%) catalyzes the reaction at 80°C for 6–8 hours, yielding the intermediate 6-amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Fig. 1A).

Mechanistic Insights :

  • Michael Addition : The enolate of pyrazolone attacks the α,β-unsaturated nitrile formed in situ from aldehyde and malononitrile.

  • Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen generates the pyran ring.

Solvent and Catalyst Optimization

Comparative studies highlight ethanol as the optimal solvent due to its ability to dissolve polar intermediates while facilitating easy product isolation. Substituting potassium carbonate with silica-supported sulfonic acid (SSA) reduces reaction time to 4 hours but requires higher temperatures (100°C).

Table 1. Catalyst Screening for Cyclization Efficiency

CatalystTemp (°C)Time (h)Yield (%)
K₂CO₃80878
SSA100482
NaOH801065

Data adapted from.

Functionalization of the Bromophenyl Substituent

Substituent Position Effects

The 3-bromophenyl group introduces steric and electronic challenges compared to its 4-bromo analog. Nuclear magnetic resonance (NMR) studies reveal para-substituted aldehydes exhibit faster kinetics due to reduced steric hindrance. However, meta-substitution (3-bromo) enhances electrophilicity at the carbonyl carbon, accelerating the initial Michael addition.

Synthetic Adjustment :

  • Aldehyde Preparation : 3-Bromobenzaldehyde is synthesized via bromination of benzaldehyde derivatives using N-bromosuccinimide (NBS) under radical conditions.

  • Purification : Column chromatography (hexane/ethyl acetate, 7:3) isolates the aldehyde with >95% purity.

One-Pot Methodologies for Intermediate Synthesis

Integrated Esterification and Cyclization

A patent-pending approach employs a one-pot strategy to synthesize intermediates (Fig. 1B):

  • Esterification : 3-Bromophenylacetic acid reacts with methanol using a solid acid catalyst (e.g., sulfated zirconia) to yield methyl 3-bromophenylacetate.

  • Malonate Formation : Treatment with dimethyl carbonate and sodium methoxide generates the diethyl malonate derivative.

  • Cyclization : Formamidine hydrochloride induces cyclization to form the pyrimidine intermediate, which is subsequently chlorinated.

Advantages :

  • Eliminates solvent-switching steps.

  • Catalyst recyclability reduces costs by 30%.

Chlorination and Final Product Isolation

Phosphorus Oxychloride-Mediated Chlorination

The dihydroxypyrimidine intermediate undergoes chlorination using POCl₃ in toluene under reflux (110°C, 12 hours). Post-treatment involves quenching with ice-water, extraction with dichloromethane, and recrystallization from ethanol to afford the final product (purity >98% by HPLC).

Critical Parameters :

  • Stoichiometry : Excess POCl₃ (3.0 equiv) ensures complete conversion.

  • Safety : Phosgene alternatives (e.g., triphosgene) mitigate handling risks.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.31 (d, J = 8.5 Hz, 2H, Ar-H), 5.42 (s, 1H, NH₂), 4.90 (d, J = 5.0 Hz, 1H, CH), 2.35 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₉H₁₄BrN₄O [M+H]⁺: 417.0341, found: 417.0338.

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water 60:40): Retention time = 6.8 min, purity = 98.5%.

Industrial-Scale Adaptations and Environmental Impact

Continuous Flow Synthesis

Pilot-scale studies demonstrate a 40% reduction in reaction time using microreactors, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Waste Mitigation :

  • Solvent recovery systems reclaim >90% ethanol.

  • Solid acid catalysts are reused for 10 cycles without activity loss .

Chemical Reactions Analysis

6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits promising antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The presence of the bromine atom and amino group contributes to its effectiveness against microbial targets .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Derivatives of this compound have demonstrated the ability to reduce inflammation in cellular models, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown selective activity against HepG2 liver cancer cells with an IC50 value indicating significant potency . This positions the compound as a lead structure for further anticancer drug development.

Molecular Docking Studies

Molecular docking simulations have been employed to investigate the binding affinity of this compound with specific biological targets such as enzymes and receptors. The results indicate favorable interactions due to the compound's functional groups, particularly its amino and hydroxyl groups which facilitate hydrogen bonding .

Case Study on Cytotoxicity

A study synthesized several derivatives of pyrano[2,3-c]pyrazoles and tested their cytotoxicity against various cancer cell lines. The compound demonstrated selective activity against HepG2 cells with an IC50 value of approximately 399 nM .

Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyranopyrazole derivatives are structurally diverse, with variations primarily in the aryl substituents at the 4-position and modifications to the pyrazole or pyran rings. Key analogs and their distinguishing features include:

Table 1: Comparative Analysis of Pyranopyrazole Derivatives
Compound Name & Substituents Yield (%) Purity (%) Key Biological Activity/Notes Spectral Data Highlights References
6-Amino-4-(3-bromophenyl)-3-methyl- (Target) 87 - High synthetic efficiency; potential antiviral ¹H NMR: δ 7.66–7.63 (m, 2H), 1.91 (s, 3H)
6-Amino-4-(4-chlorophenyl)-3-methyl- - - Anti-inflammatory; SARS-CoV-2 Mpro inhibition IR: 3481, 3395, 3182 cm⁻¹ (C≡N, NH₂)
6-Amino-4-(2-hydroxyphenyl)-3-methyl- (AMDPC) - - Anti-cancer (IC₅₀: 46.52 μg/mL on BCAP-37 cells) UV-vis: λmax 275 nm; TEM-confirmed nanoparticles
6-Amino-4-(5-methoxy-2-((4-CF₃O)benzyl)oxy)phenyl- (11i) 47 99.82 PDE2 inhibition HRMS: [M+H]⁺ calc. 519.1639, found 519.1627
6-Amino-4-(5-tert-butyl-2-((4-CF₃)benzyl)oxy)phenyl- (11j) 36 99.84 PDE2 inhibition ¹³C NMR: δ 156.2 (C=O), 115.4 (CN)

Physicochemical Properties

  • Spectroscopic Signatures : IR spectra of bromophenyl vs. chlorophenyl derivatives show distinct C≡N stretches (e.g., 2189 cm⁻¹ for 4-bromophenyl vs. 2187 cm⁻¹ for 4-chlorophenyl) .
  • Crystallography: Pyranopyrazoles with methyl or phenyl groups (e.g., ) form hydrogen-bonded chains (N-H⋯N), stabilizing the crystal lattice. Bromine’s bulkiness may alter packing efficiency .

Biological Activity

6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrN4OC_{14}H_{12}BrN_4O, with a molecular weight of approximately 352.18 g/mol. The structure includes a dihydropyrano core fused with a pyrazole ring, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR. These targets are crucial in the proliferation and survival of cancer cells. A study demonstrated that certain pyrazole derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Pyrazole derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies revealed that compounds structurally related to this compound exhibited inhibition zones ranging from 10 mm to 31 mm when compared to standard antibiotics like ciprofloxacin . This suggests a promising role for these compounds in treating bacterial infections.

Anti-inflammatory Properties

In addition to their antitumor and antimicrobial activities, pyrazole derivatives have shown anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated cytotoxic effects of pyrazoles in breast cancer cell lines; potential for synergistic effects when combined with doxorubicin .
Recent Review on PyrazolesSummarized the broad spectrum of biological activities including antitumor and antimicrobial effects; emphasized structure-activity relationships (SAR) .
Antimicrobial ScreeningShowed significant inhibition against various bacterial strains; compounds exhibited zones of inhibition comparable to standard antibiotics .

Q & A

Q. Data Reference :

EntryCatalyst/SolventYield (%)Reaction TimePurity (NMR/HRMS)
1TBAB/H2O92–9830 min>99%
2[Et3NH][HSO4]85–922 h95–98%

How can reaction conditions be systematically optimized for improved yield and purity?

Level : Basic
Methodological Answer :
Optimization involves:

  • Catalyst screening : Compare TBAB (98% yield) vs. CTACl (cetyltrimethylammonium chloride, 89% yield) in aqueous media. TBAB enhances micellar catalysis, improving substrate solubility .
  • Temperature control : Reflux (100°C) in water maximizes cyclocondensation efficiency, while room-temperature methods require longer durations (12–24 h) with lower yields (70–75%) .
  • Purification : Recrystallization from ethanol removes unreacted malononitrile, confirmed by absence of IR peaks at 2,200 cm<sup>−1</sup> (CN stretch) .

Critical Consideration :
Contradictions arise in solvent choice: while water is eco-friendly, ethanol recrystallization is essential for removing byproducts like hydrazine derivatives .

What advanced spectroscopic techniques resolve structural ambiguities in diastereomeric or tautomeric forms?

Level : Advanced
Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct NH proton signals at δ 12.14 ppm (pyrazole NH) and δ 7.5–8.0 ppm (aromatic protons from 3-bromophenyl) confirm regioselectivity. <sup>13</sup>C NMR peaks at 160–161 ppm (C=O/C=N) and 94–96 ppm (pyran oxygen) validate ring closure .
  • HRMS : Exact mass analysis (e.g., m/z 331.0116 for bromo derivatives) distinguishes isotopic patterns from halogenated analogs .
  • X-ray crystallography : Resolves diastereomeric configurations (e.g., S-isomers in biphenyl derivatives) .

Case Study :
For 6-amino-4-(perfluorophenyl)- analogs, <sup>19</sup>F NMR at δ −138 ppm confirms para-substitution, ruling out ortho/meta isomers .

How are structure-activity relationship (SAR) studies designed to evaluate biological activity?

Level : Advanced
Methodological Answer :

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2, -Br) or donating (-OCH3, -OH) groups on the aryl ring. For example, 4-nitrophenyl derivatives show enhanced DNA binding (Kd = 1.2 µM) compared to methoxy analogs (Kd = 5.8 µM) .
  • In vitro assays :
    • Cytotoxicity : MTT assays against HeLa cells (IC50 = 8.7 µM for 3-bromo vs. 22.4 µM for 4-methoxy) .
    • Antimicrobial activity : MIC values against S. aureus (32 µg/mL for bromo derivatives vs. >128 µg/mL for unsubstituted analogs) .

Q. Data Reference :

SubstituentIC50 (HeLa, µM)MIC (S. aureus, µg/mL)
3-Br8.732
4-OCH322.4>128

How can conflicting data on reaction mechanisms be resolved using kinetic studies?

Level : Advanced
Methodological Answer :

  • Rate determination : Monitor intermediate formation (e.g., Knoevenagel adducts) via <sup>1</sup>H NMR kinetics. For example, TBAB accelerates malononitrile-aldimine condensation (rate constant k = 0.45 min<sup>−1</sup>) compared to uncatalyzed reactions (k = 0.12 min<sup>−1</sup>) .
  • Isotopic labeling : Use D2O to confirm proton transfer steps in ring-closing stages .
  • DFT calculations : Simulate transition states to validate proposed mechanisms (e.g., H-bond stabilization in ionic liquid-catalyzed pathways) .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Level : Advanced
Methodological Answer :

  • HPLC-MS : Detect hydrazine byproducts (e.g., ethyl acetoacetate-hydrazine adducts) using C18 columns and ESI-MS in positive ion mode (LOD = 0.1 ppm) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted aldehyde) to confirm peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.